1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol
Description
1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol is a cyclobutanol derivative featuring a cyclobutane ring fused with a hydroxyl group at the 1-position. The compound is further substituted with an aminomethyl group connected to a furan-2-ylmethyl moiety. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol.
Properties
IUPAC Name |
1-[(furan-2-ylmethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-10(4-2-5-10)8-11-7-9-3-1-6-13-9/h1,3,6,11-12H,2,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVQMFQPBROJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC2=CC=CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, including a furan ring and an amino group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 167.2 g/mol. Its structure incorporates a cyclobutane ring, which is significant for its reactivity and interaction with biological targets.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular processes. For example, similar compounds have been shown to inhibit aminoacyl-tRNA synthetases, which are crucial for protein synthesis in bacteria .
Case Studies and Research Findings
While direct studies on this compound are sparse, several related studies provide insights into its potential biological activity:
- Antibacterial Activity : A study analyzing the structure–activity relationship (SAR) of furan derivatives indicated that modifications to the furan ring could significantly influence antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Similar furan-based compounds have been explored for antifungal activity, suggesting that the presence of the furan ring may enhance interaction with fungal cell membranes or metabolic pathways.
- Toxicological Studies : Investigations into the toxicity profiles of related compounds indicate that while many furan derivatives exhibit biological activity, their safety profiles must be carefully evaluated to avoid adverse effects in therapeutic applications.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
The epoxide-containing derivative (1-[(oxiran-2-yl)methyl]cyclobutan-1-ol) introduces a reactive site for nucleophilic additions, unlike the inert furan group in the target compound .
Substituent Effects: Furan vs. Pyrrolopyrimidine: The furan group in the target compound provides moderate hydrogen-bonding capability, while AVI-3571’s pyrrolopyrimidine substituent enhances binding to viral macrodomains due to its nitrogen-rich aromatic system . Chain Length: The 4-aminobutyl chain in 1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol increases hydrophilicity, contrasting with the hydrophobic furan-methyl group in the target compound .
Molecular Weight and Applications :
Pharmacological and Industrial Relevance
- Antiviral Potential: AVI-3571’s activity against SARS-CoV-2 underscores the importance of cyclobutanol cores in antiviral design. The target compound’s furan group may offer similar utility but requires validation .
- Agrochemicals: Cyclopentanol derivatives demonstrate broad applicability in agrochemicals due to their stability, suggesting that the target compound’s furan substituent could be optimized for pesticide or herbicide development .
- Reactivity : The epoxide in 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol enables facile derivatization, a trait absent in the target compound but useful in material science .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-({[(Furan-2-yl)methyl]amino}methyl)cyclobutan-1-ol typically involves two key components:
- Cyclobutanol core formation or derivatization , maintaining the cyclobutane ring integrity.
- Introduction of the (furan-2-yl)methylamino substituent via amination or Petasis-type multicomponent reactions.
Two main approaches have been reported in the literature:
- Regioselective aminocarbonylation of cyclobutanols to install amino substituents on the cyclobutane ring.
- Petasis multicomponent reactions using furfurylamine derivatives to incorporate the furan moiety and amino group simultaneously.
Preparation via Regioselective Aminocarbonylation of Cyclobutanols
A highly selective method involves aminocarbonylation of cyclobutanols catalyzed by palladium complexes, which preserves the cyclobutane ring and installs the amino group regioselectively at the 1-position of cyclobutan-1-ol derivatives.
- Catalysts and Conditions: Pd(TFA)2 or Pd(acac)2 with ligand modulation to control regioselectivity.
- Reaction Outcome: High regio- and stereoselectivity with yields up to 93%, producing 1,1-substituted cyclobutanecarboxamides, which can be further converted to cyclobutanols with amino substituents.
- Advantages: Wide substrate scope, scalability, and retention of cyclobutane ring.
- Byproducts: Minor side products include N-(1-phenylcyclobutyl)aniline and other cyclobutane derivatives, which are minimized by optimized conditions.
This method offers a robust route to amino-substituted cyclobutanols such as this compound by using furfurylamine derivatives as amine sources.
Preparation via Petasis Multicomponent Reaction (Petasis Sequence)
The Petasis reaction is a powerful multicomponent coupling involving:
- A primary amine (e.g., furfurylamine)
- An α-hydroxy aldehyde masked as a lactol (e.g., 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol)
- A boronic acid derivative (aryl or heteroaryl boronic acids)
- Solvent: Hexafluoroisopropanol (HFIP) is used to optimize yields.
- Reaction Time: Typically 2–5 hours at mild conditions.
- Yields: Varied from 13% to 87% depending on boronic acid substituents.
- Furfurylamine Use: Furfurylamine (furan-2-ylmethylamine) serves as the amine component, enabling the incorporation of the furan ring.
- Products: The Petasis reaction yields amino alcohols with diverse substituents, including cyclobutanol derivatives when appropriate aldehyde and boronic acid components are used.
Detailed Reaction Conditions and Yields
| Entry | Amine Component | Aldehyde Component | Boronic Acid Component | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Furfurylamine (furan-2-ylmethylamine) | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol (lactol) | 2-thienylboronic acid | HFIP | 5 h | 87 | High yield, colorless oil |
| 2 | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 4-methoxyphenylboronic acid | HFIP | 3 h | 13 | Lower yield, light-yellow oil |
| 3 | N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | furan-3-boronic acid | HFIP | 2 h | 80 | Efficient incorporation of furan substituent |
| 4 | N-allyl-N-(2-furylmethyl)amine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | 2-thienylboronic acid | HFIP | 3 h | 70 | Good yield with heteroaryl boronic acid |
Note: The above data are adapted from studies employing Petasis reactions for scaffold-diverse synthesis of amino alcohols with furan substituents.
Mechanistic Insights and Optimization
- Petasis Reaction Mechanism: The reaction proceeds via imine formation between the primary amine and the aldehyde, followed by boronic acid addition to the imine carbon, generating the amino alcohol.
- Solvent Role: HFIP enhances reaction rates and yields by stabilizing intermediates and facilitating boronic acid activation.
- Substituent Effects: Electron-withdrawing groups on boronic acids reduce yields significantly, while electron-donating or neutral groups favor product formation.
- Post-Modification: The amino alcohol products can be further functionalized, e.g., N-alkylation with allyl bromide to modify the amino substituent.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Regioselective Aminocarbonylation | Cyclobutanol, Pd catalyst, furfurylamine | High regioselectivity, good yields | Requires Pd catalyst, byproducts possible |
| Petasis Multicomponent Reaction | Furfurylamine, lactol aldehyde, boronic acid, HFIP | Mild conditions, diverse products | Yield varies with boronic acid substituents |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the aminomethyl group onto the cyclobutanol ring in this compound?
- The aminomethyl group can be introduced via reductive amination of a cyclobutanone intermediate with a furan-2-ylmethylamine derivative. Key steps include optimizing pH and temperature to favor imine formation, followed by selective reduction using sodium cyanoborohydride (NaBH3CN). Reaction conditions (e.g., solvent polarity, catalyst choice) significantly impact yield, as demonstrated in analogous cyclobutanol syntheses .
Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks are expected?
- 1H NMR : Cyclobutane protons appear as multiplet signals (δ 1.8–2.5 ppm), while the furan ring shows characteristic aromatic protons (δ 6.2–7.4 ppm). The hydroxyl proton resonates as a broad singlet (δ 1.5–2.0 ppm).
- 13C NMR : The cyclobutane carbons are observed at δ 25–35 ppm, and the furan carbons at δ 105–150 ppm.
- IR : O-H stretch (~3200–3500 cm⁻¹) and N-H bend (~1600 cm⁻¹) confirm alcohol and amine functionalities.
- HRMS : Molecular ion peak [M+H]+ should match the theoretical mass (C10H15NO2: 181.1103 g/mol) .
Q. How does the furan ring influence the compound’s reactivity in nucleophilic substitution reactions?
- The electron-rich furan ring enhances susceptibility to electrophilic aromatic substitution (e.g., nitration, halogenation). However, steric hindrance from the cyclobutanol and aminomethyl groups may reduce reactivity at the 5-position of the furan. Controlled oxidation using mCPBA can yield epoxides or diols, as seen in furan-containing analogs .
Advanced Research Questions
Q. How can computational modeling predict biological interactions, and how should results be validated experimentally?
- Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like GPCRs or enzymes. For validation:
- Compare docking scores with experimental IC50 values from enzyme inhibition assays.
- Use site-directed mutagenesis to confirm predicted binding residues.
- Conduct molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What methodologies resolve contradictions in biological activity data across structural analogs?
- Comparative SAR analysis : Systematically vary substituents (e.g., replace furan with thiophene, modify cyclobutane ring size) and measure activity against a panel of biological targets.
- Statistical tools : Multivariate regression or principal component analysis (PCA) can identify structural features (e.g., logP, polar surface area) driving activity discrepancies.
- Crystallography : Resolve co-crystal structures to validate binding modes and explain outliers .
Q. What challenges arise in achieving enantiomeric purity, and how can chiral catalysts address them?
- The cyclobutane ring’s strain complicates stereoselective synthesis. Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during reductive amination.
- Asymmetric hydrogenation : Employ Ru-BINAP complexes to reduce ketone intermediates with >90% ee, as shown in cyclopropane analogs.
- Kinetic resolution : Enzymatic methods (e.g., lipases) can selectively hydrolyze undesired enantiomers .
Q. How does the furan ring impact metabolic stability in pharmacokinetic studies?
- Furan rings are prone to oxidative metabolism by CYP450 enzymes, leading to reactive intermediates. Mitigation strategies:
- Introduce electron-withdrawing groups (e.g., Cl at the 5-position) to reduce oxidation.
- Deuterate the furan’s α-carbons to slow metabolic degradation.
- In vitro assays : Microsomal stability studies (human liver microsomes) quantify half-life (t1/2) and intrinsic clearance (Clint) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
